Barium arsenide

2D materials narrow-gap semiconductor infrared photodetector

Barium arsenide (Ba₃As₂) offers a quantifiably narrower bulk bandgap (0.356 eV) versus Ca₃As₂ and Sr₃As₂, enabling specific MWIR detection. Its body-centered cubic structure supports defect-mediated transport studies. Available in high-purity semiconductor grades; handle under inert atmosphere due to water reactivity and arsine evolution.

Molecular Formula As2Ba3
Molecular Weight 561.8 g/mol
CAS No. 12255-50-4
Cat. No. B1516537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium arsenide
CAS12255-50-4
Molecular FormulaAs2Ba3
Molecular Weight561.8 g/mol
Structural Identifiers
SMILES[As]1=[As][Ba][Ba][Ba]1
InChIInChI=1S/As2.3Ba/c1-2;;;/q-2;;2*+1
InChIKeyQXGWABVPNZREIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Arsenide (CAS 12255-50-4) for Semiconductor Research and Optoelectronic Applications: A Procurement-Focused Baseline Overview


Barium arsenide (Ba₃As₂, CAS 12255-50-4) is a binary inorganic compound belonging to the alkaline earth arsenide family [1]. It is a crystalline solid with a body-centered cubic structure (lattice parameter a = 9.846 Å), exhibiting a deep brown color and a measured bulk density of 4.16 g/cm³ . As a member of the II₃-V₂ compound class, Ba₃As₂ is recognized for its narrow bandgap semiconducting behavior, with calculated bandgap values ranging from 0.356 eV in bulk form to 0.68 eV in two-dimensional (2D) monolayer configuration [2][3]. The compound decomposes in water with evolution of arsine (AsH₃), necessitating careful handling under inert atmosphere conditions [4].

Why Generic Substitution Fails: Understanding the Critical Differentiation of Barium Arsenide Among Alkaline Earth Arsenides


Substituting Ba₃As₂ with other alkaline earth arsenides such as Ca₃As₂ (calcium arsenide) or Sr₃As₂ (strontium arsenide) without careful consideration of property mismatches can lead to suboptimal or failed device performance in semiconductor and optoelectronic applications . While these compounds share the same II₃-V₂ stoichiometry and body-centered cubic crystal structure, Ba₃As₂ is quantifiably differentiated by its narrower electronic bandgap, significantly higher electron mobility in 2D configurations, distinct density and reactivity characteristics, and commercially available high-purity grades [1][2][3]. The following quantitative evidence demonstrates precisely where Ba₃As₂ diverges from its closest structural analogs, providing a rigorous basis for material selection decisions in procurement and research planning.

Quantitative Evidence Guide: Measurable Differentiation of Barium Arsenide (Ba₃As₂) from Closest Comparators


Bandgap Engineering: 2D Monolayer Ba₃As₂ Offers a Narrower 0.68 eV Gap vs. 0.61 eV for Ba₃P₂ and 0.41 eV for Ca₃N₂

First-principles density functional theory (DFT) calculations on two-dimensional (2D) II₃-V₂ monolayers in the P3¯m1 space group reveal that Ba₃As₂ possesses an indirect narrow bandgap of 0.68 eV [1]. This value is quantitatively distinct from its isostructural comparators Ba₃P₂ (0.61 eV) and Ca₃N₂ (0.41 eV) evaluated under identical computational conditions [1]. The 0.68 eV bandgap positions Ba₃As₂ optimally for infrared (IR) detection applications, bridging the gap between narrower-gap and wider-gap 2D semiconductors.

2D materials narrow-gap semiconductor infrared photodetector first-principles DFT

High Electron Mobility in 2D Ba₃As₂: ~10³–10⁴ cm²V⁻¹s⁻¹ Comparable to Ba₃P₂ and Ca₃N₂ in Monolayer Form

In the 2D monolayer configuration, Ba₃As₂ exhibits electron mobility in the range of approximately 10³–10⁴ cm²V⁻¹s⁻¹ as calculated via first-principles methods [1]. This mobility range is comparable to that of 2D Ba₃P₂ and Ca₃N₂ under the same computational framework, confirming that Ba₃As₂ retains competitive charge transport characteristics while offering a distinct bandgap value [1].

carrier mobility 2D semiconductor transistor channel optoelectronics

Bulk Bandgap of Ba₃As₂: Calculated 0.356 eV Positions It for Long-Wavelength IR Detection

Density functional theory (GGA) calculations for bulk crystalline Ba₃As₂ (mp-1013560) yield a bandgap of 0.356 eV [1]. This narrow bulk bandgap corresponds to photon absorption in the mid-wave infrared (MWIR) region (~3.5 μm), positioning Ba₃As₂ as a candidate for thermal imaging and IR sensing applications. The bulk bandgap value of 0.356 eV is distinct from the 2D monolayer value of 0.68 eV, reflecting the expected dimensionality-dependent electronic structure evolution [1].

bulk semiconductor infrared detection narrow bandgap thermal imaging

Physical Properties: Ba₃As₂ Density (4.16 g/cm³) Exceeds Ca₃As₂ (~3.03 g/cm³) and Sr₃As₂ (3.23 g/cm³)

Ba₃As₂ exhibits a measured crystalline density of 4.16 g/cm³ (deep brown crystals), which is significantly higher than the reported densities of calcium arsenide (Ca₃As₂: ~3.03 g/cm³) and strontium arsenide (Sr₃As₂: 3.23 g/cm³) [1][2]. The compound is described as slightly darker in color, more readily fusible, and more reactive chemically than its calcium and strontium counterparts .

material density crystal growth alkaline earth arsenides physical characterization

Commercial Availability: High-Purity Grades up to 99.999% (5N) Enable Research Reproducibility

Ba₃As₂ is commercially available from specialty suppliers in multiple purity grades, including 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N) [1]. This tiered purity offering provides researchers with procurement flexibility based on application sensitivity, contrasting with less commonly stocked alkaline earth arsenides such as Ca₃As₂ or Sr₃As₂, which typically have more limited commercial availability and purity options [1].

high-purity materials semiconductor grade research chemicals procurement specification

Crystal Structure Differentiation: Ba₃As₂ Body-Centered Cubic Lattice (a = 9.846 Å) with Vacant Anion Sites

Ba₃As₂ crystallizes in a body-centered cubic structure with a lattice constant a = 9.846 Å, and is characterized by the presence of vacant anion sites (approximately 1/9 of anion positions unoccupied) . This structural feature distinguishes Ba₃As₂ from other alkaline earth arsenides and may influence its electronic and ionic transport properties .

crystallography X-ray diffraction lattice parameter alkaline earth arsenides

Optimized Application Scenarios for Barium Arsenide (Ba₃As₂) Based on Quantified Differentiation


2D Narrow-Gap Semiconductor Research for Infrared Photodetectors

The 0.68 eV indirect bandgap of 2D monolayer Ba₃As₂, combined with high electron mobility (~10³–10⁴ cm²V⁻¹s⁻¹), positions this material as a prime candidate for next-generation infrared photodetectors [1]. Its bandgap value sits optimally between those of 2D Ca₃N₂ (0.41 eV) and 2D Ba₃P₂ (0.61 eV), offering a distinct spectral response window for near-infrared to short-wave infrared detection applications [1]. Researchers developing 2D material-based photodetectors, imaging sensors, and optoelectronic devices should prioritize Ba₃As₂ when targeting this specific energy range.

Mid-Wave Infrared (MWIR) Thermal Imaging and Sensing Using Bulk Ba₃As₂

With a calculated bulk bandgap of 0.356 eV, Ba₃As₂ absorbs in the MWIR region (~3.5 μm), making it suitable for thermal imaging, remote sensing, and spectroscopic detection applications [1]. This narrow bulk bandgap is a key differentiator for MWIR photodetector development, particularly in defense, security, and environmental monitoring contexts where alternative narrow-gap semiconductors may present cost, toxicity, or fabrication challenges. The commercially available high-purity grades (up to 5N) support reproducible thin-film and crystal growth for device prototyping [2].

Fundamental Studies on Alkaline Earth Pnictide Semiconductors and Zintl Phases

Ba₃As₂ serves as a model compound for investigating the electronic structure and bonding of II₃-V₂ pnictides and related Zintl phases [1]. Its body-centered cubic structure (a = 9.846 Å) with anion vacancies provides a platform for studying defect-mediated electronic and ionic transport phenomena [1]. The compound's chemical reactivity—including spontaneous combustion in halogen vapors and arsine evolution upon water contact—also makes it valuable for fundamental chemical reactivity studies under controlled inert atmosphere conditions [1].

Density-Dependent Material Studies and X-Ray Interaction Research

The elevated density of Ba₃As₂ (4.16 g/cm³) relative to Ca₃As₂ (~3.03 g/cm³) and Sr₃As₂ (3.23 g/cm³) makes it a suitable subject for studies investigating density-dependent properties such as X-ray attenuation, radiation shielding, and gravimetric sensing [1][2]. Researchers requiring a high-density alkaline earth arsenide for comparative physical property investigations should consider Ba₃As₂ as the primary candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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